CAL-130 Racemate

Description

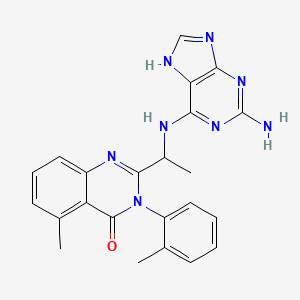

Structure

3D Structure

Properties

IUPAC Name |

2-[1-[(2-amino-7H-purin-6-yl)amino]ethyl]-5-methyl-3-(2-methylphenyl)quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N8O/c1-12-7-4-5-10-16(12)31-21(28-15-9-6-8-13(2)17(15)22(31)32)14(3)27-20-18-19(26-11-25-18)29-23(24)30-20/h4-11,14H,1-3H3,(H4,24,25,26,27,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUYVJBBSBPUKBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)C(C)NC4=NC(=NC5=C4NC=N5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70437703 | |

| Record name | CAL-130 Racemate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474012-90-3 | |

| Record name | CAL-130 Racemate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

CAL-130 Racemate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAL-130 Racemate is a potent and selective dual inhibitor of the phosphoinositide 3-kinase (PI3K) delta (δ) and gamma (γ) isoforms. As the racemic mixture of CAL-130, it represents a valuable tool for investigating the roles of PI3Kδ and PI3Kγ in various cellular processes, particularly in the context of cancer and inflammatory diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and a visual representation of its engagement with the PI3K/AKT signaling pathway.

Introduction

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many human cancers and inflammatory conditions, making PI3K isoforms attractive targets for therapeutic intervention.[1] Class I PI3Ks are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit (p85).[1] The p110δ and p110γ isoforms are primarily expressed in hematopoietic cells and play crucial roles in immune cell signaling.

CAL-130 is a potent inhibitor of both PI3Kδ and PI3Kγ.[2] this compound, as the name suggests, is the racemic mixture of CAL-130, containing equal amounts of its enantiomers. It serves as a key research compound for studying the combined inhibition of these two important PI3K isoforms.

Mechanism of Action

This compound exerts its biological effects by competitively inhibiting the ATP-binding site of the p110δ and p110γ catalytic subunits of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a crucial second messenger that recruits and activates downstream signaling proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[3][4]

By blocking the production of PIP3, this compound effectively downregulates the entire PI3K/AKT signaling cascade. This leads to the inhibition of downstream effectors that control cell cycle progression, survival, and proliferation.[1][3][4]

Quantitative Data

The inhibitory activity of CAL-130 has been quantified against various PI3K isoforms. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency and selectivity for the δ and γ isoforms.

| PI3K Isoform | IC50 (nM) |

| p110δ | 1.3[2] |

| p110γ | 6.1[2] |

| p110α | 115[2] |

| p110β | 56[2] |

Table 1: In vitro inhibitory activity of CAL-130 against Class I PI3K isoforms.

Signaling Pathway

The following diagram illustrates the PI3K/AKT signaling pathway and the point of inhibition by this compound.

Caption: PI3K/AKT signaling pathway inhibited by this compound.

Experimental Protocols

In Vitro PI3K Enzyme Inhibition Assay

This protocol describes a general method to determine the in vitro inhibitory activity of this compound against PI3K isoforms using a luminescence-based kinase assay that measures the amount of ADP produced.

Materials:

-

Recombinant human PI3K enzymes (p110δ/p85 and p110γ/p85)

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol (B35011) 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[5]

-

Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate

-

ATP

-

This compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in kinase assay buffer.

-

Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.[5]

-

Add 10 µL of the diluted PI3K enzyme solution to each well.[5]

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.[5]

-

Initiate the kinase reaction by adding 10 µL of a mixture of ATP and PIP2 substrate to each well.[5]

-

Incubate the reaction at 30°C for 60 minutes.[5]

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for the in vitro PI3K enzyme inhibition assay.

Cell Viability (MTT) Assay

This protocol assesses the anti-proliferative effect of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., a hematopoietic cancer cell line)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well plates

-

Multi-well spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight (for adherent cells).[6]

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control).[6]

-

Incubate the cells for a specified period (e.g., 72 hours).[5]

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[6]

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

-

Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

-

Calculate the percentage of cell viability for each treatment relative to the DMSO control and determine the IC50 value.

Caption: Workflow for the cell viability (MTT) assay.

Synthesis

The synthesis of this compound involves a multi-step process. A generalized synthetic route for related quinazoline (B50416) derivatives suggests the following key steps, though a specific, detailed protocol for the racemic synthesis of CAL-130 was not publicly available in the searched literature. The synthesis would likely involve the preparation of a substituted quinazoline core followed by coupling with a pyrimidine (B1678525) carboxamide moiety.

A plausible, though unconfirmed, retrosynthetic analysis suggests the disconnection at the amine linkage to the quinazoline ring and the ether linkage on the quinazoline core. Key starting materials would likely include a substituted anthranilonitrile and a pyrimidine derivative.

Conclusion

This compound is a valuable pharmacological tool for the investigation of PI3Kδ and PI3Kγ signaling. Its high potency and selectivity make it suitable for a range of in vitro and cell-based assays to probe the functional consequences of dual PI3Kδ/γ inhibition. The experimental protocols provided in this guide offer a starting point for researchers to characterize the effects of this compound in their specific systems of interest. Further research into the distinct roles of each enantiomer within the racemate may provide deeper insights into the stereospecific interactions with the PI3K enzymes.

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. benchchem.com [benchchem.com]

- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

CAL-130 Racemate: A Technical Guide on its Mechanism of Action as a Dual PI3Kδ/γ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAL-130 is a potent and selective small molecule inhibitor of the class I phosphoinositide 3-kinases (PI3Ks), with pronounced activity against the p110δ and p110γ isoforms.[1] The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many human cancers, making it a key target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of CAL-130, with a focus on its isoform selectivity, the downstream cellular consequences of its inhibitory activity, and the experimental methodologies used to characterize it. While this document addresses CAL-130 as a racemate, the publicly available scientific literature does not explicitly state whether the reported biological activities are for the racemic mixture or a specific enantiomer.

Core Mechanism of Action: Dual Inhibition of PI3Kδ and PI3Kγ

CAL-130 exerts its biological effects through the competitive inhibition of the ATP-binding site of the p110δ and p110γ catalytic subunits of PI3K. This dual specificity is a key feature of its mechanism of action, as both isoforms play crucial, albeit partially non-redundant, roles in the development and progression of certain hematological malignancies, particularly T-cell acute lymphoblastic leukemia (T-ALL).[1]

The PI3K pathway is initiated by the activation of cell surface receptors, which leads to the recruitment and activation of PI3K. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. The activation of Akt triggers a cascade of downstream signaling events that promote cell survival and proliferation.

By inhibiting p110δ and p110γ, CAL-130 effectively blocks the production of PIP3 and subsequently suppresses the activation of Akt and its downstream signaling cascade. This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells that are dependent on this pathway for their survival.[1]

Signaling Pathway Diagram

Caption: PI3K signaling pathway and the inhibitory action of CAL-130.

Quantitative Data: Isoform Selectivity

The inhibitory potency of CAL-130 against the four class I PI3K isoforms has been determined in enzymatic assays. The half-maximal inhibitory concentrations (IC50) demonstrate a clear selectivity for the p110δ and p110γ isoforms.

| PI3K Isoform | IC50 (nM) |

| p110α | 115 |

| p110β | 56 |

| p110δ | 1.3 |

| p110γ | 6.1 |

| Data from MedchemExpress, citing Subramaniam et al., Cancer Cell 2012.[1] |

Experimental Protocols

In Vitro PI3K Enzymatic Assay

The isoform selectivity of CAL-130 was determined using an in vitro kinase assay with purified recombinant PI3K isoforms. The following is a representative protocol based on standard methodologies in the field.

Objective: To determine the IC50 values of CAL-130 against p110α, p110β, p110δ, and p110γ.

Materials:

-

Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ/p101)

-

CAL-130

-

Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate

-

Adenosine triphosphate (ATP), [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit

-

Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol (B35011) 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Stop solution (e.g., EDTA)

-

Scintillation counter or luminescence plate reader

Procedure:

-

A serial dilution of CAL-130 is prepared in the kinase assay buffer.

-

The recombinant PI3K enzyme for each isoform is added to the wells of a microtiter plate.

-

The serially diluted CAL-130 or a vehicle control (e.g., DMSO) is added to the respective wells and pre-incubated with the enzyme for a defined period (e.g., 10-15 minutes) at room temperature.

-

The kinase reaction is initiated by the addition of a mixture of PIP2 substrate and ATP (spiked with [γ-³²P]ATP for radiometric detection or cold ATP for luminescence-based detection).

-

The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is terminated by the addition of a stop solution.

-

The amount of phosphorylated PIP2 (PIP3) or the amount of ADP produced is quantified. For radiometric assays, the radiolabeled PIP3 is separated and measured using a scintillation counter. For luminescence-based assays, the amount of ADP is converted to a luminescent signal that is read by a plate reader.

-

The percentage of inhibition for each concentration of CAL-130 is calculated relative to the vehicle control.

-

The IC50 value is determined by fitting the dose-response data to a sigmoidal curve using appropriate software.

Experimental Workflow Diagram

Caption: General workflow for an in vitro PI3K kinase inhibition assay.

Conclusion

CAL-130 is a potent dual inhibitor of PI3Kδ and PI3Kγ, demonstrating significant selectivity over other class I PI3K isoforms. Its mechanism of action, centered on the blockade of the PI3K/Akt signaling pathway, provides a strong rationale for its investigation as a therapeutic agent in cancers that are dependent on this pathway, such as certain leukemias and lymphomas. The provided data and experimental protocols offer a foundational understanding for researchers and drug development professionals working with this and similar targeted therapies. Further investigation into the specific stereoisomer responsible for the observed activity could provide deeper insights into its molecular interactions and guide the development of next-generation PI3K inhibitors.

References

CAL-130 Racemate: A Technical Overview of a Potent PI3Kδ/γ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation.[1][2][3] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][4][5] The Class I PI3Ks are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit (p85).[4][6] Four isoforms of the p110 catalytic subunit exist: α, β, γ, and δ.[3][6] While p110α and p110β are ubiquitously expressed, the expression of p110δ and p110γ is primarily restricted to leukocytes, making them attractive targets for hematological malignancies and inflammatory diseases.[6]

CAL-130 is a potent small molecule inhibitor that demonstrates high selectivity for the p110δ and p110γ isoforms of PI3K.[7][8] This technical guide provides an in-depth overview of CAL-130 racemate, its inhibitory activity, the experimental protocols used for its characterization, and its effects on the PI3K/AKT signaling pathway.

Biochemical Activity and Selectivity

This compound is the racemic mixture of CAL-130 and functions as a potent inhibitor of PI3Kδ and PI3Kγ.[9][10][11][12][13] The inhibitory activity of CAL-130 has been quantified using in vitro kinase assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.

| PI3K Isoform | IC50 (nM) |

| p110δ | 1.3[7][8] |

| p110γ | 6.1[7][8] |

| p110α | 115[7][8] |

| p110β | 56[7][8] |

| Table 1: Inhibitory Activity of CAL-130 against Class I PI3K Isoforms. |

As the data indicates, CAL-130 displays significant selectivity for the δ and γ isoforms over the α and β isoforms.

Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway

CAL-130 exerts its effects by inhibiting the catalytic activity of PI3Kδ and PI3Kγ, which are crucial components of the PI3K/AKT/mTOR signaling cascade.[1] By blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), CAL-130 prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT.[1][2] This disruption of the signaling pathway ultimately leads to the inhibition of cell growth, proliferation, and survival in cells dependent on PI3Kδ and PI3Kγ signaling.[1]

Caption: PI3K/AKT Signaling Pathway Inhibition by this compound.

Experimental Protocols

This section details the methodologies employed to characterize the activity of this compound.

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of recombinant PI3K isoforms and the inhibitory effect of CAL-130. The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[4][6][14][15][16]

Materials:

-

Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ/p101)

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

-

ATP

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol (B35011) 2-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[14]

-

384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute in kinase assay buffer.

-

Kinase Reaction Setup: In a 384-well plate, add the recombinant PI3K enzyme, the lipid substrate (PIP2), and the this compound dilution (or vehicle control).

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP at a concentration consistent with the Km for each enzyme.[7][8]

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).[17]

-

Termination and ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14][17]

-

ADP to ATP Conversion and Signal Detection: Add Kinase Detection Reagent to convert the generated ADP to ATP and to initiate the luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.[4][14]

-

Luminescence Measurement: Measure the luminescent signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay assesses the effect of CAL-130 on the proliferation of cancer cell lines.

Materials:

-

CCRF-CEM cells (human T-cell acute lymphoblastic leukemia cell line)

-

This compound

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Hemocytometer

-

Trypan blue solution

Procedure:

-

Cell Seeding: Seed CCRF-CEM cells at a defined density in a multi-well plate.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 2.5, and 5 µM) or vehicle control.[7][8]

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Cell Counting: At the end of the incubation period, harvest the cells and perform a cell count using a hemocytometer and trypan blue exclusion to differentiate between viable and non-viable cells.[7][8]

-

Data Analysis: Determine the effect of CAL-130 on cell proliferation by comparing the number of viable cells in the treated wells to the control wells.

In Vivo Xenograft Model in Mice

This protocol outlines a general workflow for evaluating the in vivo efficacy of a PI3K inhibitor like CAL-130 in a tumor xenograft model.[1][18][19][20][21][22]

Materials:

-

Immunodeficient mice (e.g., NOD/SCID)

-

Cancer cell line (e.g., CCRF-CEM cells engineered to express luciferase for bioluminescence imaging)[7][8]

-

Matrigel

-

This compound

-

Vehicle solution (e.g., 0.5% methylcellulose, 0.1% Tween 80)[7][8]

-

D-luciferin for imaging

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of the mice.[7][8]

-

Tumor Growth: Allow the tumors to establish and reach a palpable size.

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 10 mg/kg) or vehicle control via oral gavage at a defined schedule (e.g., every 8 hours for a specified number of days).[7][8]

-

Tumor Monitoring: Monitor tumor growth by measuring tumor volume with calipers or through bioluminescence imaging after intraperitoneal injection of D-luciferin.[7][8]

-

Animal Health Monitoring: Monitor the general health of the animals, including body weight and any signs of toxicity.

-

Efficacy Assessment: At the end of the study, assess the efficacy of this compound by comparing the tumor growth in the treated group to the control group. In survival studies, monitor the animals until a predefined endpoint is reached.[7][8]

Caption: Experimental Workflow for this compound Characterization.

Conclusion

This compound is a potent and selective dual inhibitor of PI3Kδ and PI3Kγ. Its mechanism of action, centered on the inhibition of the PI3K/AKT signaling pathway, provides a strong rationale for its investigation in hematological malignancies and other diseases where these isoforms play a key oncogenic role. The experimental protocols detailed in this guide provide a framework for the continued evaluation of CAL-130 and similar targeted therapies. Further research will be crucial to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from its use.

References

- 1. benchchem.com [benchchem.com]

- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 3. cusabio.com [cusabio.com]

- 4. promega.com [promega.com]

- 5. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 6. ADP-Glo™ Kinase Assay with Lipid Kinase Substrates [promega.jp]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. cal 130 hydrochloride — TargetMol Chemicals [targetmol.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound | PI3K 抑制剂 | MCE [medchemexpress.cn]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.cn [medchemexpress.cn]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. promega.com [promega.com]

- 16. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 17. mdpi.com [mdpi.com]

- 18. benchchem.com [benchchem.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Patient-derived xenografts reveal limits to PI3K/mTOR- and MEK-mediated inhibition of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Navigating the Stereochemical Maze: A Technical Guide to Racemic Compounds

In the intricate world of drug discovery and development, understanding the stereochemistry of a molecule is paramount. Many chiral molecules, existing as non-superimposable mirror images called enantiomers, are synthesized and initially evaluated as a 1:1 mixture of these enantiomers, known as a racemate.[1][2] This guide provides a comprehensive technical overview of the chemical structure, properties, and analytical considerations for a representative racemic compound, offering a foundational framework for researchers and scientists in the field. While specific data for a compound designated "CAL-130 racemate" is not publicly available, this document serves as a template for the characterization of such molecules.

Chemical Structure and Physicochemical Properties

A racemic mixture is optically inactive because the equal and opposite optical rotations of the two enantiomers cancel each other out.[1] The physical properties of a racemate can sometimes differ from those of its individual pure enantiomers.[1]

Table 1: Physicochemical Properties of a Representative Racemic Compound

| Property | Value |

| Molecular Formula | C₂₀H₂₅N₃O₄ |

| Molecular Weight | 387.43 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 155-160 °C |

| Solubility in Water | 0.5 mg/mL |

| Solubility in DMSO | >50 mg/mL |

| logP | 2.8 |

| pKa | 8.2 (basic) |

Note: The data presented in this table is hypothetical and serves as an illustrative example.

Biological Activity and Signaling Pathways

The biological activity of a racemic compound is the composite of the activities of its constituent enantiomers. It is common for one enantiomer (the eutomer) to exhibit the desired pharmacological activity, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. Therefore, understanding the contribution of each enantiomer is a critical step in drug development.

Below is a conceptual diagram of a generic signaling pathway that a pharmacologically active compound might modulate.

Caption: A diagram illustrating a hypothetical signal transduction pathway.

Experimental Protocols

Synthesis of a Racemic Compound

The synthesis of a racemic mixture is often more straightforward than an asymmetric synthesis of a single enantiomer. A generalized protocol is as follows:

-

Reaction Setup: Reactants are dissolved in an appropriate solvent in a reaction vessel under controlled temperature and atmospheric conditions.

-

Reagent Addition: A key reagent is added, often dropwise, to initiate the reaction that creates the chiral center. Without a chiral catalyst or auxiliary, the formation of both enantiomers is equally probable.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, the mixture is "worked up" to quench the reaction and remove excess reagents. This may involve washing with aqueous solutions and separation of organic and aqueous layers.

-

Purification: The crude product is purified to isolate the racemic compound. Common purification techniques include column chromatography, crystallization, or distillation.

-

Characterization: The structure and purity of the final racemic compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Chiral Resolution and Analysis

To evaluate the individual enantiomers, the racemate must be separated, a process known as chiral resolution.

-

Method Selection: A suitable chiral resolution method is chosen. Common methods include:

-

Chiral Chromatography: Using a chiral stationary phase (CSP) in HPLC or Supercritical Fluid Chromatography (SFC) to physically separate the enantiomers.

-

Diastereomeric Crystallization: Reacting the racemate with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization. The resolving agent is then removed to yield the pure enantiomers.

-

-

Separation: The chosen method is implemented to separate the two enantiomers.

-

Analysis of Enantiomeric Purity: The enantiomeric excess (ee) of the separated enantiomers is determined, typically using chiral HPLC.

Biological Evaluation

The biological activity of the racemate and the individual enantiomers is assessed through a series of in vitro and/or in vivo assays.

-

In Vitro Assays:

-

Binding Assays: To determine the affinity of the compounds for their biological target.

-

Enzyme Inhibition Assays: To measure the potency of the compounds in inhibiting a target enzyme.

-

Cell-Based Assays: To evaluate the effect of the compounds on cellular functions, such as proliferation, apoptosis, or signaling pathways.

-

-

In Vivo Studies:

-

Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds in animal models.

-

Efficacy Studies: To evaluate the therapeutic effect of the compounds in disease models.

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the characterization of a racemic compound.

Caption: A flowchart depicting the characterization of a racemic compound.

References

Synthesis of CAL-130 Racemate: A Technical Guide for Researchers

An In-depth Examination of the Synthesis, Mechanism of Action, and Relevant Signaling Pathways of a Novel PI3K Inhibitor for Preclinical Research.

This technical guide provides a comprehensive overview of the synthesis of the racemic form of CAL-130, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) isoforms p110γ and p110δ. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical investigation of this compound.

Note on Compound Identification: Initial database searches for "CAL-130" may yield ambiguous results, often pointing to the glycoprotein (B1211001) gp130. It is crucial to distinguish that CAL-130 is a specific small molecule inhibitor with the CAS number 1431697-74-3.

Introduction to CAL-130

CAL-130 is a novel phosphoinositide 3-kinase (PI3K) inhibitor with high selectivity for the p110δ and p110γ isoforms.[1][2] These isoforms are primarily expressed in leukocytes and are integral to immune cell signaling.[3] The targeted inhibition of p110δ and p110γ presents a promising therapeutic strategy for various inflammatory diseases and hematological malignancies.[3] Preclinical studies have demonstrated the ability of CAL-130 to block the activities of both PI3Kγ and PI3Kδ in thymocytes, preventing the phosphorylation of Akt (Ser473) and attenuating calcium flux in response to T cell receptor (TCR) stimulation.[4] In vivo studies in mice have shown that treatment with CAL-130 significantly impacts thymus size and cellularity.[4]

Biological Activity of CAL-130

The inhibitory activity of CAL-130 against Class I PI3K isoforms has been quantified, demonstrating its high potency and selectivity.

| PI3K Isoform | IC50 (nM) |

| p110α | 115 |

| p110β | 56 |

| p110γ | 6.1[1][5][6] |

| p110δ | 1.3[1][5][6] |

| Table 1: In vitro inhibitory activity of CAL-130 against PI3K isoforms.[1][5][6] |

Proposed Racemic Synthesis of CAL-130

While a detailed, publicly available experimental protocol for the synthesis of CAL-130 is not available due to its preclinical status, a plausible synthetic route for its core structure, a substituted imidazo[1,2-b]pyrazole, can be proposed based on established synthetic methodologies for this class of compounds. A common and efficient method for the construction of the imidazo[1,2-b]pyrazole scaffold is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction.[7][8]

Retrosynthetic Analysis

A retrosynthetic analysis of a simplified model of the CAL-130 core suggests that the imidazo[1,2-b]pyrazole ring system can be constructed from three key building blocks: an aminopyrazole derivative, an aldehyde, and an isocyanide.

Proposed Synthetic Workflow

The following diagram illustrates a potential synthetic workflow for a key intermediate in the synthesis of the CAL-130 racemate.

Caption: Proposed synthetic workflow for the imidazo[1,2-b]pyrazole core of CAL-130.

Hypothetical Experimental Protocol

This protocol describes a general procedure for the synthesis of an imidazo[1,2-b]pyrazole derivative, which would be a key intermediate for CAL-130.

Materials:

-

5-Amino-1H-pyrazole

-

Appropriately substituted aldehyde

-

Tert-butyl isocyanide

-

Scandium (III) triflate (catalyst)

Procedure:

-

To a solution of 5-amino-1H-pyrazole (1.0 eq) in methanol (0.2 M) is added the substituted aldehyde (1.0 eq).

-

Tert-butyl isocyanide (1.1 eq) is then added to the mixture.

-

Finally, scandium (III) triflate (10 mol%) is added as a catalyst.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

Upon completion (monitored by TLC), the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes) to afford the desired imidazo[1,2-b]pyrazole intermediate.

Note: This is a generalized protocol and the specific aldehyde and subsequent functional group interconversions required to complete the synthesis of CAL-130 would need to be determined through further synthetic planning.

Mechanism of Action and Signaling Pathway

CAL-130 exerts its therapeutic effect by inhibiting the PI3K/Akt signaling pathway. This pathway is a critical intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[9][10][11][12][13]

In normal cellular signaling, the binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface activates PI3K.[10] Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[13] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B), to the cell membrane.[10] This colocalization facilitates the phosphorylation and activation of Akt by other kinases like PDK1 and mTORC2.[10]

Once activated, Akt phosphorylates a multitude of downstream substrates, leading to the modulation of various cellular functions. By inhibiting p110δ and p110γ, CAL-130 effectively blocks the production of PIP3 in immune cells, thereby preventing the activation of Akt and its downstream effectors. This leads to the suppression of immune cell proliferation and survival, which is the basis for its potential therapeutic applications.

Caption: The PI3K/Akt signaling pathway and the inhibitory action of CAL-130.

Conclusion

CAL-130 is a promising preclinical candidate for the treatment of diseases driven by aberrant PI3K signaling in immune cells. While the specific details of its commercial synthesis are proprietary, this guide provides a foundational understanding of its biological activity, a plausible synthetic approach to its core structure, and its mechanism of action within the context of the PI3K/Akt signaling pathway. This information is intended to support further research and development of this and related targeted therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CAL-130 | CAS 1431697-74-3 | Sun-shinechem [sun-shinechem.com]

- 3. Discovery of dual inhibitors of the immune cell PI3Ks p110δ and p110γ: a prototype for new anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. [PDF] Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. cusabio.com [cusabio.com]

- 13. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

CAL-130 Racemate supplier and purity

An In-Depth Technical Guide to CAL-130 Racemate for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a potent phosphoinositide 3-kinase (PI3K) inhibitor. The information is tailored for researchers, scientists, and drug development professionals, focusing on its supply, purity, mechanism of action, and relevant experimental protocols.

Introduction to CAL-130

CAL-130 is a dual inhibitor of the p110δ and p110γ isoforms of phosphoinositide 3-kinase (PI3K).[1] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3] Dysregulation of this pathway is a hallmark of many cancers, making PI3K an attractive target for therapeutic intervention.[2][4] CAL-130's specificity for the δ and γ isoforms, which are primarily expressed in hematopoietic cells, suggests its potential utility in treating hematological malignancies and inflammatory disorders.

This compound: Supplier and Purity

The availability of high-purity small molecules is crucial for reproducible and reliable research. CAL-130 is commercially available as a racemate from various suppliers.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Name | CAS Number | Purity |

| MedChemExpress (MCE) | This compound | 474012-90-3 | High Purity[1][2] |

| 普飞生物 (Pufei Bio) | CAL-130 (Racemate) | 474012-90-3 | >98%[5] |

Purity Analysis:

The purity of chemical compounds like CAL-130 is typically determined using a combination of analytical techniques. While a specific Certificate of Analysis for a particular batch of this compound is not publicly available, the standard methods for purity assessment are well-established.

-

High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the purity of a small molecule. The compound is passed through a column, and its elution profile is monitored. The area under the peak corresponding to the compound of interest, relative to the total area of all peaks, gives the percent purity. Diode-array detection (DAD) can be used to assess peak purity by comparing spectra across the peak.[6][7]

-

Mass Spectrometry (MS): MS is used to confirm the identity of the compound by measuring its mass-to-charge ratio, which should correspond to the expected molecular weight of CAL-130 (426.47 g/mol ).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to elucidate the chemical structure of the compound and to identify any impurities.

A Certificate of Analysis for this compound would typically summarize the results from these analyses, providing a purity value (e.g., >98% by HPLC) and confirming the compound's identity.

The PI3K/AKT/mTOR Signaling Pathway

CAL-130 exerts its effects by inhibiting the PI3K/AKT/mTOR signaling pathway. Understanding this pathway is essential for designing and interpreting experiments with CAL-130.

Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[8] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane. This leads to the phosphorylation and activation of AKT. Activated AKT then phosphorylates a multitude of downstream targets, including mTOR, which in turn promotes protein synthesis and cell growth, and inhibits apoptosis.[2][3][9]

Experimental Protocols

To assess the efficacy and mechanism of action of CAL-130, various in vitro and cellular assays can be employed.

In Vitro PI3K Kinase Assay

This assay directly measures the inhibitory activity of CAL-130 against purified PI3K isoforms. A common method is a luminescence-based assay that quantifies ADP production.

Principle: The kinase reaction consumes ATP and produces ADP. The amount of ADP produced is directly proportional to the kinase activity. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of CAL-130 in DMSO.

-

Perform serial dilutions of CAL-130 in an appropriate kinase assay buffer.

-

Reconstitute recombinant human PI3K enzymes (p110δ/p85α and p110γ/p85α) in kinase dilution buffer.

-

Prepare a substrate solution containing phosphatidylinositol (4,5)-bisphosphate (PIP2).

-

Prepare an ATP solution.

-

-

Assay Procedure:

-

Add the serially diluted CAL-130 or a vehicle control (DMSO) to the wells of a 384-well plate.

-

Add the diluted PI3K enzyme solution to each well.

-

Incubate at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the ATP and PIP2 mixture.

-

Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a commercial kit like ADP-Glo™ (Promega).[5]

-

-

Data Analysis:

-

The luminescent signal is proportional to the kinase activity.

-

Plot the percentage of inhibition against the logarithm of the CAL-130 concentration.

-

Determine the IC50 value, which is the concentration of CAL-130 required to inhibit 50% of the kinase activity. MedChemExpress reports IC50 values of 1.3 nM and 6.1 nM for p110δ and p110γ, respectively.[1]

-

Western Blot Analysis of PI3K Pathway Inhibition

This cellular assay determines the effect of CAL-130 on the PI3K signaling pathway within cells by measuring the phosphorylation status of key downstream proteins.

Principle: The activation of the PI3K pathway leads to the phosphorylation of specific amino acid residues on downstream proteins like AKT. Western blotting with phospho-specific antibodies can detect these phosphorylation events, providing a measure of pathway activity. A decrease in the phosphorylation of these proteins upon treatment with CAL-130 indicates pathway inhibition.

Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., a cancer cell line with a known PIK3CA mutation or a hematopoietic cell line).

-

Treat the cells with various concentrations of CAL-130 or a vehicle control for a specified time.

-

If necessary, stimulate the PI3K pathway with a growth factor (e.g., IGF-1) to observe a robust signal.

-

-

Protein Extraction:

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Determine the protein concentration of the lysates using a method like the BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for a phosphorylated protein in the PI3K pathway (e.g., phospho-AKT Ser473, phospho-S6 ribosomal protein).

-

Also, probe separate membranes or strip and re-probe the same membrane with antibodies for the total protein (e.g., total AKT) and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-protein signal to the total protein signal and the loading control.

-

A dose-dependent decrease in the normalized phospho-protein signal in CAL-130-treated cells indicates inhibition of the PI3K pathway.

-

Table 2: Key Targets for Western Blot Analysis of PI3K Pathway Activation

| Target Protein | Phosphorylation Site | Role in Pathway |

| AKT (PKB) | Serine 473 (Ser473) | Full activation[2] |

| AKT (PKB) | Threonine 308 (Thr308) | Partial activation[2] |

| S6 Ribosomal Protein | Serine 235/236 | Downstream effector of mTORC1[2] |

| GSK-3β | Serine 9 | Inhibition of GSK-3β activity[2] |

Conclusion

This compound is a valuable research tool for investigating the role of the PI3K p110δ and p110γ isoforms in health and disease. This guide provides essential information on its sourcing, purity considerations, and the fundamental experimental protocols required to study its activity. By employing these methodologies, researchers can effectively characterize the biochemical and cellular effects of CAL-130, contributing to the advancement of drug discovery in oncology and immunology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. promega.de [promega.de]

- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. benchchem.com [benchchem.com]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

In-depth Technical Guide on the Biological Activity of CAL-130 Racemate

Disclaimer: Extensive searches for a compound specifically designated as "CAL-130 Racemate" did not yield any publicly available scientific literature, clinical trial data, or whitepapers detailing its biological activity. The information presented in this document is based on findings for other similarly named compounds and should not be attributed to "this compound". It is crucial for researchers, scientists, and drug development professionals to verify the specific compound of interest.

Summary of Biologically Active Compounds with "130" Designation

While no data exists for "this compound," several other investigational compounds with a "130" identifier have been described in the literature. These are distinct molecules with different mechanisms of action and therapeutic targets. Below is a summary of these unrelated compounds.

AMT-130: A Gene Therapy for Huntington's Disease

AMT-130 is an investigational gene therapy designed to treat Huntington's disease (HD) by inhibiting the production of the huntingtin protein. It consists of an adeno-associated virus (AAV) vector that delivers a microRNA (miRNA) to non-selectively lower both the mutant and normal huntingtin protein.

Clinical Development: AMT-130 is being evaluated in a Phase 1/2 clinical trial (NCT04120493) in adults with early manifest Huntington's disease.[1] The study is designed to assess the safety and proof-of-concept of AMT-130.[1] Recent topline results from a pivotal Phase I/II study announced in September 2025 showed that high-dose AMT-130 demonstrated a statistically significant slowing of disease progression.

Administration: The therapy is administered directly into the striatum (caudate and putamen) of the brain via a neurosurgical procedure.

CTX130™: An Allogeneic CAR-T Cell Therapy for T-Cell Malignancies

CTX130 is an allogeneic, CRISPR-Cas9 gene-edited, CD70-targeting CAR-T cell therapy being investigated for the treatment of relapsed or refractory T cell malignancies.[2]

Clinical Development: Positive results from the Phase 1 COBALT™-LYM trial (NCT04502446) were presented at the 2022 European Hematology Association (EHA) Congress.[2] The trial is evaluating the safety and efficacy of CTX130 in adult patients with relapsed or refractory T or B cell malignancies.[2] The data suggested that CTX130 could elicit clinically meaningful responses in patients with difficult-to-treat T cell lymphomas.[2]

GQ-130: A Thiazolidinedione Analogue for Metabolic Disorders

GQ-130 is a novel analogue of thiazolidinedione that has been shown to improve obesity-induced metabolic alterations in rats.[3]

Mechanism of Action: In vivo studies suggest that the therapeutic effects of GQ-130 are likely mediated through the activation of the PPARβ/δ pathway.[3] Interestingly, in vitro assays indicated that GQ-130 does not directly bind to the PPARβ/δ binding site but still causes its transactivation.[3]

Preclinical Findings: In a rat model of high-fat diet-induced obesity, treatment with GQ-130 improved insulin (B600854) resistance, glucose intolerance, hyperglycemia, dyslipidemia, and abolished the increase in systolic blood pressure.[3]

AC-4-130: A STAT5 SH2 Domain Inhibitor for Leukemia

AC-4-130 is a potent inhibitor of the STAT5 SH2 domain, which plays a crucial role in cell growth and differentiation.[4] Abnormal STAT5 activity is linked to various cancers, including acute myeloid leukemia (AML).[4]

Mechanism of Action: AC-4-130 directly binds to STAT5, disrupting its activation, dimerization, and nuclear translocation, thereby inhibiting STAT5-dependent gene transcription.[4] This leads to cell cycle arrest and apoptosis in leukemic cells driven by FLT3-ITD.[4]

Preclinical Findings: In vitro studies have shown that AC-4-130 induces dose- and time-dependent apoptosis in MV4-11 and MOLM-13 cells.[4] It effectively blocks the proliferation and clonogenic growth of primary human AML cells while showing less sensitivity in healthy CD34+ cells.[4]

Conclusion

The initial request for an in-depth technical guide on the biological activity of "this compound" could not be fulfilled due to a lack of available data on a compound with this specific name. The information provided herein summarizes the biological activities of other distinct compounds—AMT-130, CTX130, GQ-130, and AC-4-130—to highlight the diversity of molecules being investigated under a "130" designation. It is imperative for researchers to specify the exact chemical entity of interest to obtain accurate and relevant scientific information. Without specific data for "this compound," no quantitative data tables, experimental protocols, or signaling pathway diagrams can be generated.

References

The Dual PI3Kδ/γ Inhibitor CAL-130 Racemate: A Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAL-130 is a potent and selective dual inhibitor of the p110δ and p110γ isoforms of phosphoinositide 3-kinase (PI3K).[1][2] The PI3K signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers.[3] The δ and γ isoforms of PI3K are primarily expressed in hematopoietic cells and are key mediators of immune cell signaling.[3][4] This targeted inhibition profile makes CAL-130 a promising candidate for the treatment of hematological malignancies, particularly those dependent on PI3Kδ and PI3Kγ signaling, such as T-cell acute lymphoblastic leukemia (T-ALL). This document provides a comprehensive technical overview of CAL-130 racemate, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development.

Core Data Summary

Table 1: In Vitro Inhibitory Activity of CAL-130

| Target | IC50 (nM) | Assay Type |

| PI3Kδ (p110δ) | 1.3 | Recombinant PI3K enzyme assay |

| PI3Kγ (p110γ) | 6.1 | Recombinant PI3K enzyme assay |

| PI3Kα (p110α) | 115 | Recombinant PI3K enzyme assay |

| PI3Kβ (p110β) | 56 | Recombinant PI3K enzyme assay |

Data compiled from MedchemExpress.[1]

Table 2: In Vivo Efficacy of CAL-130 in a T-ALL Mouse Model

| Animal Model | Treatment Regimen | Median Survival (Treated) | Median Survival (Control) | Reference |

| Lck/Ptenfl/fl mice with T-ALL | 10 mg/kg, oral gavage, every 8 hours for 7 days | 45 days | 7.5 days | --INVALID-LINK-- |

Data from a study on targeting nonclassical oncogenes in T-ALL.[2]

Mechanism of Action and Signaling Pathway

CAL-130 exerts its anti-cancer effects by selectively inhibiting the p110δ and p110γ catalytic subunits of PI3K. This dual inhibition blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. The inhibition of Akt phosphorylation disrupts crucial cellular processes including cell survival, proliferation, and metabolism. In the context of T-ALL, CAL-130 has been shown to prevent T-cell receptor (TCR)-induced Akt phosphorylation and attenuate calcium flux.[1]

Figure 1: CAL-130 Signaling Pathway in T-Cells.

Experimental Protocols

Protocol 1: In Vitro PI3K Enzyme Inhibition Assay

This protocol outlines the methodology to determine the IC50 values of CAL-130 against different PI3K isoforms.

Materials:

-

Recombinant human PI3K isoforms (p110α, p110β, p110δ, p110γ)

-

This compound

-

ATP

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare a serial dilution of CAL-130 in DMSO. A ten-point dilution series is recommended.

-

Add the diluted CAL-130 or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the recombinant PI3K enzyme to each well. The concentration of the enzyme should be optimized for the specific assay.

-

Initiate the kinase reaction by adding ATP at a concentration consistent with the KM for each enzyme.

-

Incubate the plate at room temperature for the recommended time for the specific assay kit.

-

Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

-

Calculate the percent inhibition for each CAL-130 concentration relative to the vehicle control.

-

Determine the IC50 values by fitting the data to a four-parameter logistic curve.[1]

Protocol 2: In Vivo Efficacy Study in a T-ALL Mouse Model

This protocol describes the in vivo evaluation of CAL-130 in a genetically engineered mouse model of T-ALL.

Animal Model:

-

Lck/Ptenfl/fl mice, which develop T-ALL.[2]

Materials:

-

This compound

-

Vehicle solution (e.g., 0.5% methylcellulose)

-

Oral gavage needles

-

Complete blood count (CBC) analyzer

-

Flow cytometer and relevant antibodies (e.g., Thy1.2, Ki-67)

Procedure:

-

Establish T-ALL in Lck/Ptenfl/fl mice. Monitor for signs of disease, including ill appearance, and confirm leukemia development via CBC (WBC count > 45,000/µL) and peripheral blood smear analysis for blasts.[2]

-

Confirm the phenotype of circulating cells by flow cytometry (>75% Thy1.2 and Ki-67 double positive).[2]

-

Randomize mice into treatment and control groups.

-

Prepare a formulation of CAL-130 in the vehicle at the desired concentration (e.g., for a 10 mg/kg dose).

-

Administer CAL-130 (10 mg/kg) or vehicle to the respective groups via oral gavage every 8 hours for a period of 7 days.[2]

-

Monitor the health of the animals daily.

-

Follow the mice until they become moribund, at which point they should be euthanized.

-

Record the date of death for each animal and calculate the median survival for each group.

-

Perform statistical analysis to compare the survival curves between the treated and control groups (e.g., Kaplan-Meier analysis with a log-rank test).

Figure 2: Experimental Workflow for In Vivo Efficacy of CAL-130 in T-ALL.

Conclusion

This compound is a highly selective dual PI3Kδ/γ inhibitor with demonstrated preclinical activity in models of T-ALL. Its targeted mechanism of action, which leads to the inhibition of the Akt signaling pathway and subsequent effects on cell survival and proliferation, provides a strong rationale for its investigation as a therapeutic agent for hematological malignancies. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field of cancer biology and drug development, facilitating further exploration of CAL-130's therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of dual inhibitors of the immune cell PI3Ks p110δ and p110γ: a prototype for new anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PI3K inhibitor treatment ameliorates the glucocorticoid insensitivity of PBMCs in severe asthma - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the PI3K Delta Signaling Pathway and the Investigational Inhibitor CAL-130 Racemate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including proliferation, survival, metabolism, and migration.[1][2][3] Among the Class I PI3K isoforms, PI3K delta (PI3Kδ) holds particular interest due to its predominantly restricted expression in leukocytes.[4][5][6] This leukocyte specificity makes PI3Kδ a central player in immune system function and, when dysregulated, a key driver of various pathologies, including primary immunodeficiencies, hematological malignancies, and autoimmune diseases.[6][7][8]

This technical guide provides a comprehensive overview of the PI3Kδ signaling pathway, detailing its core components, mechanism of action, and physiological and pathological roles. Furthermore, it delves into the specifics of CAL-130, a potent, investigational dual inhibitor of PI3Kδ and PI3Kγ, and its racemate.[9][10] We present its quantitative inhibitory profile, summarize key preclinical findings, and provide detailed experimental protocols for assays crucial to its characterization. This document is intended to serve as a thorough resource for professionals engaged in immunology, oncology, and drug development who are focused on this therapeutically significant signaling nexus.

The PI3K Delta (PI3Kδ) Signaling Pathway

Core Components and Activation

The PI3Kδ enzyme is a Class IA PI3K, a heterodimer composed of a p110δ catalytic subunit and a p85 regulatory subunit.[5][11] The expression of p110δ is highly enriched in white blood cells (leukocytes), including B cells, T cells, neutrophils, mast cells, and natural killer (NK) cells, which underpins its critical role in the immune system.[5][7][12]

Activation of PI3Kδ is initiated by a wide array of cell surface receptors, such as B-cell and T-cell antigen receptors (BCR/TCR), co-stimulatory molecules (e.g., CD40), cytokine receptors, and G-protein coupled receptors (GPCRs).[4][13][14] Upon receptor engagement, the p85 regulatory subunit binds to phosphorylated tyrosine motifs on the receptor or associated adaptor proteins, recruiting the enzyme to the plasma membrane and relieving its inhibition of the p110δ catalytic subunit.[1][11]

Mechanism of Action

Once activated at the plasma membrane, the p110δ catalytic subunit executes its primary function as a lipid kinase. It phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2), a phospholipid component of the inner cell membrane, at the 3'-hydroxyl position of the inositol (B14025) ring.[2][15][16] This reaction generates the crucial second messenger, phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7][15][17]

PIP3 serves as a docking site for proteins containing a Pleckstrin Homology (PH) domain, recruiting them to the membrane and initiating downstream signaling cascades.[15][18] Key effectors of this pathway include:

-

Akt (Protein Kinase B): A central node that, once activated by phosphorylation via PDK1 and mTORC2, modulates numerous substrates to promote cell survival, growth, and proliferation.[3][8][18]

-

Bruton's Tyrosine Kinase (Btk): Essential for B-cell development and activation downstream of the BCR.[11][13]

-

Phosphoinositide-dependent kinase 1 (PDK1): A master kinase responsible for phosphorylating and activating Akt and other kinases.[8][15]

The signaling is tightly regulated and terminated by the lipid phosphatase and tensin homolog (PTEN), a tumor suppressor that dephosphorylates PIP3 back to PIP2, thus antagonizing PI3K activity.[3][5][8]

Physiological Roles in the Immune System

PI3Kδ is integral to the function of virtually all leukocyte lineages.[7][12] Its roles include:

-

B-Cell Function: Critical for B-cell development, survival, migration, and activation downstream of the BCR and other key receptors.[7][13]

-

T-Cell Function: Participates in T-cell activation, proliferation, and differentiation. It is also involved in regulating T-cell migration and adhesion by acting downstream of TCR stimulation to activate the integrin LFA-1.[7][14]

-

Innate Immunity: PI3Kδ signaling is important for myeloid cell activities, including neutrophil oxidative burst, mast cell degranulation, and macrophage activation.[7][12]

Pathological Roles in Disease

Dysregulation of the PI3Kδ pathway is a causal factor in several diseases:

-

Activated PI3K Delta Syndrome (APDS): This primary immunodeficiency is caused by gain-of-function mutations in the gene for p110δ (PIK3CD) or loss-of-function mutations in the regulatory subunit gene (PIK3R1), leading to hyperactivation of the pathway.[19] This results in immune dysregulation, recurrent infections, and an increased risk of B-cell lymphomas.[19]

-

Cancer: While somatic mutations in the p110δ gene are rare, the pathway is often hyperactivated in hematologic malignancies like B-cell lymphomas, where it plays a key role in the survival and proliferation of malignant cells.[5][8] Aberrant PI3Kδ activity is also implicated in some solid tumors.[5]

-

Autoimmune and Inflammatory Diseases: Given its central role in immune cell function, aberrant PI3Kδ signaling contributes to autoimmune and inflammatory conditions such as rheumatoid arthritis and asthma.[6][7][12]

CAL-130 Racemate: A Dual PI3Kδ/γ Inhibitor

CAL-130 is a potent, small-molecule inhibitor that selectively targets the delta (δ) and gamma (γ) isoforms of PI3K.[9][20][21] this compound is the racemic, or 50:50 enantiomeric mixture, of the compound that is available for research purposes.[10] It acts by preferentially inhibiting the catalytic function of the p110δ and p110γ subunits.[9]

Quantitative Inhibitory Profile

The inhibitory activity of CAL-130 has been quantified using in vitro kinase assays, revealing high potency and selectivity for the δ and γ isoforms over the ubiquitously expressed α and β isoforms.[9]

| PI3K Isoform | IC₅₀ (nM) | Selectivity vs. p110δ |

| p110δ | 1.3 | 1x |

| p110γ | 6.1 | ~4.7x |

| p110β | 56 | ~43x |

| p110α | 115 | ~88x |

| Table 1: In vitro inhibitory potency (IC₅₀) of CAL-130 against Class I PI3K isoforms. Data sourced from MedChemExpress.[9] |

Preclinical Evidence of Activity

Preclinical studies have demonstrated the biological effects of CAL-130 both in vitro and in vivo:

-

In Vitro: In thymocytes, CAL-130 effectively blocks downstream signaling from the T-cell receptor (TCR) by preventing the phosphorylation of Akt at the Serine 473 residue.[22]

-

In Vivo: In a mouse model of T-cell Acute Lymphoblastic Leukemia (T-ALL), administration of CAL-130 demonstrated therapeutic potential.[20] In healthy mice, oral administration of CAL-130 at 10 mg/kg resulted in a significant (18-fold) reduction in total thymocyte numbers over a 7-day period, indicating potent biological activity on immune cell populations.[22]

It is important to note that while CAL-130 has been characterized preclinically, there is no publicly available data on its progression into human clinical trials.[22] Searches for clinical trials often yield results for unrelated compounds with similar numerical designations, such as AMT-130 for Huntington's disease.[23][24][25][26][27]

Experimental Methodologies

In Vitro Kinase Assay for IC₅₀ Determination

This protocol outlines a luminescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific PI3K isoform.[9][20] The assay measures the amount of ADP produced, which correlates directly with kinase activity.[28]

Protocol:

-

Reagent Preparation: Prepare serial dilutions of CAL-130 in an appropriate buffer. Reconstitute recombinant human PI3Kδ enzyme and prepare substrate (PIP2) and ATP solutions.[17]

-

Assay Plating: Add the diluted CAL-130 or vehicle control (e.g., DMSO) to the wells of a 384-well plate. Add the diluted PI3K enzyme solution to each well.[28]

-

Pre-incubation: Incubate the plate at room temperature for approximately 15 minutes to allow the inhibitor to bind to the enzyme.[16][17]

-

Reaction Initiation: Start the kinase reaction by adding a mixture of PIP2 and ATP to each well.[16][17]

-

Reaction Incubation: Incubate the plate at 30°C for 60 minutes.[17]

-

Detection: Stop the reaction and measure the ADP produced using a commercial kit (e.g., ADP-Glo™). This typically involves depleting the remaining ATP, converting the product ADP back into ATP, and using a luciferase/luciferin reaction to generate a luminescent signal.[17][28]

-

Data Analysis: Measure luminescence with a plate reader. Calculate the percentage of kinase activity inhibition for each CAL-130 concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC₅₀ value.[16]

Western Blot for Downstream Signaling (p-Akt)

This protocol is used to assess the effect of a PI3Kδ inhibitor on the downstream pathway by measuring the phosphorylation status of Akt.[15]

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., a leukocyte cell line) and allow them to adhere. Starve cells of growth factors, then pre-treat with various concentrations of CAL-130 or vehicle for 1-2 hours. Stimulate the PI3K pathway with an appropriate growth factor or activator (e.g., anti-IgM for B-cells) for 15-30 minutes.[15][17]

-

Protein Extraction: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[15]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[17]

-

SDS-PAGE: Denature equal amounts of protein from each sample in Laemmli buffer at 95°C for 5 minutes. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[15]

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature using a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST is recommended for phospho-proteins to avoid background from casein in milk).[29]

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473).[15]

-

Wash the membrane with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

-

Signal Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or X-ray film.

-

Stripping and Re-probing: To normalize the data, the membrane can be stripped of the first set of antibodies and re-probed with an antibody that detects total Akt protein.[18]

In Vivo Efficacy Model (T-ALL)

Animal models are essential for evaluating the therapeutic potential of kinase inhibitors. A widely used model for T-ALL involves the retroviral transduction of hematopoietic stem cells with oncogenes, followed by transplantation into recipient mice.[30][31]

Protocol Outline:

-

Model Generation:

-

Isolate bone marrow from donor mice (e.g., C57BL/6 strain).[30]

-

Enrich for hematopoietic stem and progenitor cells (HSCs).[30]

-

Transduce the HSCs with a retrovirus expressing a T-ALL-driving oncogene, such as an activating form of NOTCH1.[30][31]

-

Transplant the transduced cells into lethally irradiated syngeneic recipient mice.[31]

-

-

Leukemia Monitoring: Monitor the mice for signs of leukemia, such as weight loss, lethargy, and an increase in white blood cell counts. Confirm leukemia development through analysis of peripheral blood smears and flow cytometry for tumor markers (e.g., GFP if co-expressed by the retrovirus).[32]

-

Treatment and Endpoints:

-

Once leukemia is established, randomize mice into treatment (CAL-130) and vehicle control groups.

-

Administer CAL-130 via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule (e.g., 10 mg/kg every 8 hours).[22]

-

Monitor tumor burden throughout the study using methods like bioluminescence imaging or flow cytometry of peripheral blood.

-

The primary endpoint is typically overall survival. Secondary endpoints can include reduction in tumor burden (e.g., spleen and liver size) and analysis of target engagement (p-Akt levels) in harvested tumor cells.[33]

-

Conclusion and Future Directions

The PI3Kδ signaling pathway is a master regulator of immune cell function, and its hyperactivation is a validated driver of disease, most notably in hematological cancers and primary immunodeficiencies. Its restricted expression profile makes it an attractive therapeutic target, promising efficacy with a potentially lower burden of on-target side effects compared to inhibitors of ubiquitously expressed PI3K isoforms.

This compound serves as a valuable research tool, representing a class of potent and selective dual PI3Kδ/γ inhibitors. The quantitative data and preclinical findings underscore its ability to effectively engage the pathway and elicit a biological response. The detailed experimental protocols provided here offer a framework for researchers to further investigate compounds targeting this pathway. While the clinical development of CAL-130 itself is not documented, the successful approval of other PI3Kδ inhibitors validates the therapeutic hypothesis and continues to drive the development of next-generation inhibitors with improved selectivity, safety, and efficacy for a range of cancers and immune-mediated diseases.

References

- 1. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. targetedonc.com [targetedonc.com]

- 5. p110δ PI3 kinase pathway: emerging roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PI3K inhibitors in inflammation, autoimmunity and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. tandfonline.com [tandfonline.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. mdpi.com [mdpi.com]

- 12. alpco.com [alpco.com]

- 13. Frontiers | Selective inhibitors of phosphoinositide 3-kinase delta: modulators of B-cell function with potential for treating autoimmune inflammatory diseases and B-cell malignancies [frontiersin.org]

- 14. Frontiers | PI3K in T Cell Adhesion and Trafficking [frontiersin.org]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. medchemexpress.com [medchemexpress.com]

- 21. medchemexpress.com [medchemexpress.com]

- 22. apexbt.com [apexbt.com]

- 23. ClinicalTrials.gov [clinicaltrials.gov]

- 24. The First Domino Falls: AMT-130 Gene Therapy Slows Huntington’s in Landmark Trial – HDBuzz [en.hdbuzz.net]

- 25. ClinicalTrials.gov [clinicaltrials.gov]

- 26. Huntington’s Disease Clinical Trials Corner: March 2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Gene therapy appears to slow Huntington’s disease progression | UCL News - UCL – University College London [ucl.ac.uk]

- 28. promega.de [promega.de]

- 29. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 30. Modeling NOTCH1 driven T-cell Acute Lymphoblastic Leukemia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Modeling NOTCH1 driven T-cell Acute Lymphoblastic Leukemia in Mice [bio-protocol.org]

- 32. biorxiv.org [biorxiv.org]

- 33. ashpublications.org [ashpublications.org]

Navigating the Chiral Maze: A Technical Guide to Racemic Mixtures vs. Enantiomers in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemical nature of a drug molecule can profoundly influence its pharmacological and toxicological properties. This in-depth technical guide provides a comprehensive overview of the critical considerations surrounding racemic mixtures and single enantiomers in the drug discovery and development process. It delves into the fundamental principles of chirality, the significant differences in pharmacokinetics and pharmacodynamics between enantiomers, and the regulatory landscape that increasingly favors the development of enantiopure drugs. Detailed experimental protocols for chiral separation and asymmetric synthesis are provided, alongside quantitative data from key case studies to illustrate the therapeutic and commercial implications of chiral decisions. This whitepaper serves as an essential resource for researchers and drug development professionals navigating the complexities of stereoisomerism in modern pharmacology.

Introduction: The Significance of Chirality in Pharmacology

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and development. These mirror-image forms, known as enantiomers, often exhibit identical physicochemical properties in an achiral environment but can interact differently with the chiral environment of the human body, such as enzymes and receptors.[1][2] Historically, many chiral drugs were developed and marketed as racemic mixtures , which are 50:50 mixtures of both enantiomers.[1] This was largely due to the technical challenges and costs associated with separating enantiomers or synthesizing them stereoselectively.